molecular formula C11H19NO9 B7812514 N-acetyl-beta-neuraminic acid CAS No. 19342-33-7

N-acetyl-beta-neuraminic acid

Cat. No.: B7812514
CAS No.: 19342-33-7
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-PFQGKNLYSA-N
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Description

N-acetyl-beta-neuraminic acid is a derivative of neuraminic acid, a nine-carbon sugar acid. It is a predominant form of sialic acid found in human and many mammalian cells. This compound plays a crucial role in various biological processes, including cellular recognition, signaling, and pathogen interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-beta-neuraminic acid can be synthesized through enzymatic methods. One common approach involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. This two-step enzymatic synthesis uses pyruvate and N-acetyl-glucosamine as substrates .

Industrial Production Methods: Industrial production of this compound often employs whole-cell biocatalysts. Engineered strains of Escherichia coli are used to produce the compound efficiently. These strains are optimized to enhance enzyme expression, substrate transport, and overall yield .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-beta-neuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-acetyl-beta-neuraminic acid has a wide range of applications in scientific research:

Mechanism of Action

N-acetyl-beta-neuraminic acid exerts its effects by interacting with specific molecular targets and pathways. It acts as a receptor for influenza viruses, allowing viral hemagglutinin to bind to host cell surfaces. This interaction is crucial for viral entry and infection. Additionally, the compound is involved in various cellular processes, including cell adhesion, signaling, and immune response modulation .

Comparison with Similar Compounds

  • N-acetyl-alpha-neuraminic acid
  • N-glycolylneuraminic acid
  • Sialic acid

Comparison: N-acetyl-beta-neuraminic acid is unique due to its specific configuration at the anomeric center, which influences its biological activity and interactions. Compared to N-acetyl-alpha-neuraminic acid, the beta form has distinct binding properties and is more prevalent in human cells. N-glycolylneuraminic acid, another derivative of neuraminic acid, differs in its acyl group and is less common in humans .

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVRNKJHWKZAKO-PFQGKNLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80864309
Record name N-Acetyl-beta-neuraminic acid
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Molecular Weight

309.27 g/mol
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Physical Description

White crystals; [Sigma-Aldrich MSDS], Solid
Record name N-Acetylneuraminic acid
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CAS No.

489-46-3, 19342-33-7, 131-48-6
Record name Neuraminic acid, N-acetyl- Starburst 4th Generation
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Record name N-Acetyl-beta-neuraminic acid
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Record name N-acetylneuraminic acid
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Record name N-ACETYL-.BETA.-NEURAMINIC ACID
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Melting Point

186 °C
Record name N-Acetylneuraminic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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